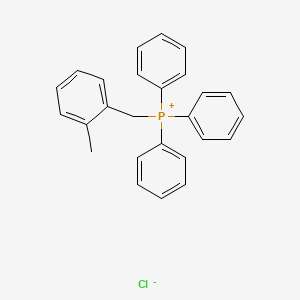

(2-Methylbenzyl)triphenylphosphonium chloride

Description

The exact mass of the compound (2-Methylbenzyl)triphenylphosphonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Methylbenzyl)triphenylphosphonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylbenzyl)triphenylphosphonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methylphenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P.ClH/c1-22-13-11-12-14-23(22)21-27(24-15-5-2-6-16-24,25-17-7-3-8-18-25)26-19-9-4-10-20-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHRQYBAQXBTNT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885757 | |

| Record name | Phosphonium, [(2-methylphenyl)methyl]triphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63368-36-5 | |

| Record name | Phosphonium, [(2-methylphenyl)methyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63368-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, ((2-methylphenyl)methyl)triphenyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063368365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, [(2-methylphenyl)methyl]triphenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, [(2-methylphenyl)methyl]triphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-methylphenyl)methyl]triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methylbenzyl)triphenylphosphonium chloride synthesis protocol

An In-depth Technical Guide to the Synthesis of (2-Methylbenzyl)triphenylphosphonium chloride

Introduction: The Significance of Phosphonium Salts

(2-Methylbenzyl)triphenylphosphonium chloride is a phosphonium salt, a class of compounds indispensable in modern organic synthesis. Their primary utility lies in their role as precursors to phosphorus ylides for the Wittig reaction, a powerful and widely used method for constructing carbon-carbon double bonds from carbonyl compounds.[1][2] The formation of the phosphonium salt is the critical first step, accomplished through the quaternization of a phosphine, typically triphenylphosphine, with an alkyl halide.[3][4] This guide focuses on the robust and reliable synthesis of the title compound, a key reagent for introducing the 2-methylbenzylidene moiety into target molecules.

Principle and Mechanism

The synthesis of (2-Methylbenzyl)triphenylphosphonium chloride proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[4] In this mechanism, the phosphorus atom of triphenylphosphine, bearing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic benzylic carbon of 2-methylbenzyl chloride, displacing the chloride ion as the leaving group.

The choice of a benzylic halide as the electrophile is strategic; the benzylic carbon is activated towards SN2 attack due to the stabilizing influence of the adjacent aromatic ring on the transition state. Triphenylphosphine is an excellent nucleophile for this transformation due to the high polarizability of the large phosphorus atom.[4]

Reaction Mechanism Diagram

Caption: SN2 mechanism for phosphonium salt formation.

Experimental Protocol

This protocol details a reliable method for the synthesis of (2-Methylbenzyl)triphenylphosphonium chloride on a laboratory scale. The procedure is straightforward, clean, and typically results in a high yield of the desired product.[4]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 2-Methylbenzyl chloride | C₈H₉Cl | 140.61 | 1.0 | 10.0 mmol, 1.41 g |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 1.0 | 10.0 mmol, 2.62 g |

| Toluene | C₇H₈ | 92.14 | - | ~50 mL |

| Diethyl Ether (for washing) | (C₂H₅)₂O | 74.12 | - | ~50 mL |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (2.62 g, 10.0 mmol).

-

Solvent Addition: Add 50 mL of dry toluene to the flask. Stir the mixture until the triphenylphosphine is fully dissolved. Expertise Note: Toluene is an excellent solvent for this reaction as it readily dissolves the reactants but is a poor solvent for the ionic phosphonium salt product, facilitating its precipitation upon formation and cooling.[4]

-

Reagent Addition: Add 2-methylbenzyl chloride (1.41 g, 10.0 mmol) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain this temperature for 4-6 hours. The formation of a white precipitate will be observed as the reaction progresses.

-

Cooling and Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. To maximize precipitation, cool the flask further in an ice bath for 30-60 minutes.

-

Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold diethyl ether (~25 mL each) to remove any unreacted starting materials or triphenylphosphine oxide.

-

Drying: Dry the product under vacuum to yield (2-Methylbenzyl)triphenylphosphonium chloride as a white, crystalline solid.

Characterization

The identity and purity of the synthesized salt should be confirmed through standard analytical techniques:

-

Melting Point: Compare the observed melting point to literature values. Benzyltriphenylphosphonium salts typically have sharp, high melting points.[5]

-

NMR Spectroscopy: ¹H and ³¹P NMR spectroscopy can definitively confirm the structure. The benzylic protons (CH₂) will appear as a characteristic doublet due to coupling with the phosphorus atom.[5]

Synthesis Workflow Diagram

Caption: Experimental workflow for phosphonium salt synthesis.

Alternative Synthesis Routes

While the reaction with alkyl halides is the most common method, phosphonium salts can also be prepared from the corresponding alcohols.[3] These methods often involve converting the alcohol's hydroxyl group into a better leaving group in situ. For example, reacting 2-methylbenzyl alcohol with triphenylphosphine in the presence of an acid like hydrobromic acid or using reagents like trimethylsilyl bromide can yield the desired phosphonium salt.[6][7] These routes are particularly valuable when the corresponding halide is unstable, inaccessible, or when a one-pot procedure from a more benign starting material is desired.[6]

Safety and Handling

Proper safety precautions are paramount during this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]

-

Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[10]

-

Reagent Handling:

-

2-Methylbenzyl chloride: This compound is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.[8]

-

Triphenylphosphine: While less hazardous, it can cause skin and eye irritation. Avoid inhaling the dust.

-

Toluene: This is a flammable solvent with potential reproductive toxicity. Avoid sparks and open flames, and minimize inhalation.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents down the drain.[10]

References

-

AN IMPROVED PREPARATION METHOD OF BENZYL AND THENYL TRIPHENYLPHOSPHONIUM SALTS. ResearchGate. [Link]

-

making phosphonium salts. YouTube. [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. University of Delaware. [Link]

-

One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. American Chemical Society. [Link]

-

Draw the reaction mechanism for the Wittig reaction of benzyltriphenylphosphonium chloride and cinnamaldehyde. Study.com. [Link]

-

Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research. [Link]

-

Wittig Reaction Experiment Part 1, Prelab. YouTube. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Organic Chemistry Portal. [Link]

-

Wittig Reaction. University of Missouri–Kansas City. [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. biomedres.us [biomedres.us]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to (2-Methylbenzyl)triphenylphosphonium chloride (CAS No. 63368-36-5): Synthesis, Properties, and Application in Wittig Olefination

This guide provides an in-depth technical overview of (2-Methylbenzyl)triphenylphosphonium chloride, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's synthesis, physicochemical properties, and its critical role in the Wittig reaction for the stereoselective synthesis of alkenes.

Compound Identification and Physicochemical Properties

(2-Methylbenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt. Its primary utility lies in its function as a precursor to a phosphorus ylide, the active Wittig reagent for converting aldehydes and ketones into alkenes. The Chemical Abstracts Service (CAS) has assigned the number 63368-36-5 to this compound.[1][2][3]

Key identifying information and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 63368-36-5 | [1][2][3] |

| IUPAC Name | [(2-Methylphenyl)methyl]triphenylphosphanium chloride | [2][3] |

| Molecular Formula | C₂₆H₂₄ClP | [1][2] |

| Molecular Weight | 402.90 g/mol | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [4] |

| Storage | Store at room temperature under an inert atmosphere. | [3][5] |

| Sensitivity | Hygroscopic | [4][6] |

Synthesis of (2-Methylbenzyl)triphenylphosphonium chloride

The synthesis of phosphonium salts is a foundational procedure in labs utilizing the Wittig reaction. The preparation of (2-Methylbenzyl)triphenylphosphonium chloride is typically achieved through a straightforward nucleophilic substitution reaction (Sₙ2).

The causality behind this choice of reaction is the high nucleophilicity of the phosphorus atom in triphenylphosphine and the good leaving group ability of the halide on the benzyl substrate.

dot

Caption: Synthesis of the target phosphonium salt.

Detailed Synthetic Protocol:

This protocol is a self-validating system, including purification and confirmation steps.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine triphenylphosphine (1.0 equivalent) and 2-methylbenzyl chloride (1.05 equivalents).[2]

-

Solvent Addition : Add a suitable solvent, such as toluene or acetonitrile, to dissolve the reactants. The choice of solvent is critical; it must be able to dissolve the starting materials and remain stable at reflux temperatures.

-

Reflux : Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). This prevents the oxidation of triphenylphosphine. The reaction is typically monitored by Thin Layer Chromatography (TLC) and allowed to proceed for 2-4 hours or until completion.[7][8]

-

Isolation : Upon completion, cool the reaction mixture to room temperature. The phosphonium salt often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification : Collect the crude product by vacuum filtration. Wash the crystals with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.[8] For higher purity, recrystallization from a solvent system such as ethanol/ether may be performed.

-

Validation : Dry the purified white crystalline solid under vacuum. Confirm the product's identity and purity via melting point analysis and spectroscopic methods (e.g., ¹H NMR, ³¹P NMR).

The Wittig Reaction: Mechanism and Application

The Wittig reaction is an indispensable tool for the synthesis of alkenes, prized for its reliability and the high degree of control it offers over the position of the newly formed double bond.[9] The reaction proceeds in two main stages: the formation of the phosphorus ylide (the Wittig reagent) and the reaction of the ylide with a carbonyl compound.[10][11]

Step 1: Ylide Formation

The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base. The choice of base is crucial and depends on the stability of the resulting ylide. For non-stabilized ylides, such as the one derived from (2-Methylbenzyl)triphenylphosphonium chloride, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[12]

Step 2: Reaction with Carbonyl

The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a betaine intermediate, which subsequently closes to form a four-membered ring intermediate known as an oxaphosphetane.[11] This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[9][12]

dot

Caption: Generalized mechanism of the Wittig Reaction.

Experimental Workflow: A Model Wittig Reaction

This section provides a detailed, step-by-step methodology for a typical Wittig reaction using (2-Methylbenzyl)triphenylphosphonium chloride, targeting professionals in drug development who require robust and reproducible protocols.

dot

Caption: Standard experimental workflow for the Wittig reaction.

Protocol: Synthesis of 2-Methylstilbene (Model Reaction)

-

Ylide Preparation : a. To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add (2-Methylbenzyl)triphenylphosphonium chloride (1.1 equivalents).[12] b. Add anhydrous tetrahydrofuran (THF) via syringe and cool the resulting suspension to 0°C in an ice bath. c. Add n-butyllithium (1.0 equivalent, as a solution in hexanes) dropwise. A distinct color change (typically to orange or deep red) indicates the formation of the ylide.[9][12] d. Stir the mixture at 0°C for one hour to ensure complete ylide formation.

-

Wittig Reaction : a. In a separate flask, dissolve benzaldehyde (1.0 equivalent) in anhydrous THF. b. Slowly add the benzaldehyde solution to the ylide mixture at 0°C via a syringe. c. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the aldehyde.[12]

-

Work-up and Purification : a. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[12] b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to yield 2-methylstilbene as a mixture of (E) and (Z) isomers.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. (2-Methylbenzyl)triphenylphosphonium chloride and related reagents require careful handling.

-

Hazards : The compound may cause skin, eye, and respiratory irritation.[4] It is also hygroscopic and should be stored accordingly.[4][6]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][6]

-

Handling : Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5][13] Keep the container tightly closed when not in use.[6]

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.[6][13]

References

-

(2-Methylbenzyl)triphenylphosphonium chloride | CAS 63368-36-5 | SCBT. Santa Cruz Biotechnology.

-

(2-methylbenzyl)triphenylphosphonium chloride 63368-36-5 - Guidechem. Guidechem.

-

63368-36-5|(2-Methylbenzyl)triphenylphosphonium chloride|BLD Pharm. BLD Pharm.

-

(2-METHYLBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

(2-Chlorobenzyl)triphenylphosphonium Chloride | CAS 18583-55-6 | SCBT. Santa Cruz Biotechnology.

-

Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis - The Royal Society of Chemistry. The Royal Society of Chemistry.

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

Benzyltriphenylphosphine Chloride for the Synthesis of 1,2-Diphenylethylene. Chem-How.

-

AN IMPROVED PREPARATION METHOD OF BENZYL AND THENYL TRIPHENYLPHOSPHONIUM SALTS - ResearchGate. ResearchGate.

-

Benzyltriphenylphosphonium chloride - LookChem. LookChem.

-

Application Notes and Protocols: Wittig Reaction of 2-Methylbenzaldehyde - Benchchem. BenchChem.

-

One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols - Arkivoc. Arkivoc.

-

The WITTIG REACTION With CHEMILUMINESCENCE! - University of Colorado Boulder. University of Colorado Boulder.

-

Methyl triphenyl phosphonium chloride | 1031-15-8 - ChemicalBook. ChemicalBook.

-

Wittig Synthesis of Alkenes - Odinity. Odinity.

-

CN109912651A - A kind of preparation method of benzyl triphenyl phosphonium chloride phosphine - Google Patents. Google Patents.

-

Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide - CDN. Canadian Science Publishing.

-

-

Wittig Reaction - Web Pages. West Virginia University.

-

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. 63368-36-5|(2-Methylbenzyl)triphenylphosphonium chloride|BLD Pharm [bldpharm.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. d.web.umkc.edu [d.web.umkc.edu]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to (2-Methylbenzyl)triphenylphosphonium chloride: Properties and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Methylbenzyl)triphenylphosphonium chloride, a key reagent in organic synthesis. Primarily utilized as a precursor to a phosphorus ylide for the Wittig reaction, this phosphonium salt enables the stereoselective synthesis of various alkenes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical data, validated experimental protocols, and insights into its practical application.

Introduction: The Role of (2-Methylbenzyl)triphenylphosphonium chloride in Modern Synthesis

(2-Methylbenzyl)triphenylphosphonium chloride, a quaternary phosphonium salt, is a versatile tool in the synthetic organic chemist's arsenal. Its primary significance lies in its role as a precursor to the corresponding phosphorus ylide, a key intermediate in the Nobel Prize-winning Wittig reaction. This reaction is renowned for its reliability in forming carbon-carbon double bonds by coupling a carbonyl compound with the ylide. The presence of the 2-methylbenzyl group allows for the introduction of a sterically hindered ortho-substituted aromatic moiety, a common structural motif in pharmaceuticals and advanced materials.

The strategic placement of the methyl group on the benzyl ring can influence the reactivity and selectivity of the subsequent Wittig reaction, making a thorough understanding of its properties crucial for predictable and efficient synthesis design. This guide will delve into the core physicochemical characteristics of (2-Methylbenzyl)triphenylphosphonium chloride, provide detailed protocols for its synthesis and application, and offer expert insights into its handling and reactivity.

Physicochemical Properties

A clear understanding of the physical properties of a reagent is paramount for its effective use in experimental design. The following table summarizes the key physical and chemical data for (2-Methylbenzyl)triphenylphosphonium chloride.

| Property | Value | Source(s) |

| Chemical Name | (2-Methylbenzyl)triphenylphosphonium chloride | [1] |

| CAS Number | 63368-36-5 | [1][2] |

| Molecular Formula | C₂₆H₂₄ClP | [1][2] |

| Molecular Weight | 402.90 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 267.2 - 277 °C | [2][3][4] |

| Solubility | Hygroscopic; likely soluble in water and polar organic solvents. Specific data in common solvents is not readily available. | [3] |

| Purity | Typically ≥94% | [2] |

Note: The compound is hygroscopic and should be stored in a dry environment to prevent degradation and maintain its reactivity.[3]

Synthesis of (2-Methylbenzyl)triphenylphosphonium chloride

The synthesis of (2-Methylbenzyl)triphenylphosphonium chloride is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 2-methylbenzyl chloride. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic benzylic carbon of 2-methylbenzyl chloride, displacing the chloride ion and forming the stable phosphonium salt.

Caption: Synthesis of the phosphonium salt.

Experimental Protocol: Synthesis of (2-Methylbenzyl)triphenylphosphonium chloride

This protocol is adapted from a general procedure for the synthesis of benzyltriphenylphosphonium salts.[5]

Materials:

-

2-Methylbenzyl chloride

-

Triphenylphosphine

-

Toluene (anhydrous)

-

Petroleum ether

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 equivalent) and anhydrous toluene.

-

Add 2-methylbenzyl chloride (1.1 equivalents) to the stirring solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 12-16 hours. During this time, the product will precipitate out of the solution.

-

After cooling the reaction mixture to room temperature, collect the solid product by vacuum filtration using a fritted glass funnel.

-

Wash the collected solid with fresh toluene, followed by petroleum ether to remove any unreacted starting materials and impurities.

-

Dry the final product, (2-Methylbenzyl)triphenylphosphonium chloride, under vacuum to obtain a white to off-white powder.

Self-Validation: The successful synthesis of the phosphonium salt can be confirmed by melting point determination and spectroscopic analysis (¹H NMR). The appearance of a white precipitate during the reaction is a strong indication of product formation.

The Wittig Reaction: Application of (2-Methylbenzyl)triphenylphosphonium chloride

The primary application of (2-Methylbenzyl)triphenylphosphonium chloride is in the Wittig reaction. The phosphonium salt is first deprotonated by a strong base to form the corresponding phosphorus ylide. This ylide then reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.

Caption: The two-stage Wittig reaction process.

Experimental Protocol: Wittig Reaction with 2-Methylbenzaldehyde

This protocol describes the reaction of the ylide derived from (2-Methylbenzyl)triphenylphosphonium chloride with 2-methylbenzaldehyde, adapted from a similar Wittig reaction protocol.[6]

Materials:

-

(2-Methylbenzyl)triphenylphosphonium chloride

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Methylbenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Ylide Preparation

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add (2-Methylbenzyl)triphenylphosphonium chloride (1.1 equivalents).

-

Add anhydrous THF to the flask via syringe to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A color change to deep yellow or orange-red is typically observed, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 1 hour.

Part B: Wittig Reaction

-

In a separate flame-dried flask, dissolve 2-methylbenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of 2-methylbenzaldehyde to the ylide solution at 0 °C via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

Part C: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): In a reaction where (2-Methylbenzyl)triphenylphosphonium chloride was a starting material, the resulting product mixture showed characteristic aromatic proton signals. For a related compound, (3-methylbenzyl)triphenylphosphonium bromide, the ¹H NMR spectrum in CDCl₃ showed signals at δ 7.20 (t, J = 7.6 Hz, 2H), 7.05-7.02 (m, 6H), 2.88 (s, 4H), and 2.36 (s, 6H).[3] It is expected that the ¹H NMR spectrum of (2-Methylbenzyl)triphenylphosphonium chloride would show characteristic signals for the triphenylphosphonium group (multiplets in the aromatic region) and the 2-methylbenzyl group (a singlet for the methyl protons and multiplets for the aromatic protons of the benzyl group).

Expected IR Absorption Bands: Based on the functional groups present, the infrared spectrum of (2-Methylbenzyl)triphenylphosphonium chloride is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretching: ~3000-2850 cm⁻¹

-

Aromatic C=C stretching: ~1600 cm⁻¹ and ~1450 cm⁻¹

-

P-C stretching: Characteristic absorptions in the fingerprint region.

Safety and Handling

(2-Methylbenzyl)triphenylphosphonium chloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: The compound is hygroscopic.[3] Safety data for the closely related benzyltriphenylphosphonium chloride indicates it can be fatal if swallowed or inhaled, causes serious eye damage, and may cause respiratory irritation.[6]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

(2-Methylbenzyl)triphenylphosphonium chloride is a valuable reagent in organic synthesis, primarily serving as a precursor for the Wittig reaction to generate ortho-methyl substituted stilbenes and related alkenes. Its synthesis is straightforward, and its application in the Wittig reaction is robust. This guide has provided a detailed overview of its physical properties, synthesis, and a key synthetic application, equipping researchers with the necessary knowledge for its effective and safe utilization in the laboratory.

References

-

Boldt, A. M. (n.d.). Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Retrieved from [Link]

-

Worldwide Chemistry. (n.d.). (2-Methylbenzyl)triphenylphosphonium chloride, 10g. Retrieved from [Link]

- ACCELA CHEMBLO INC. (n.d.). SAFETY DATA SHEET: (2-Methylbenzyl)triphenylphosphonium Chloride.

- (n.d.). A Solvent Free Wittig Reaction. Retrieved from a general search on Wittig reaction protocols.

- (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from a general search on Wittig reaction protocols.

- (n.d.). Crystal structure of benzyltriphenylphosphonium chloride, (C6H5)CH2P(C6H5)3Cl. Retrieved from a general search on the crystal structure of similar compounds.

-

(n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Institutes of Health. Retrieved from [Link]

-

University of York. (n.d.). IR frequency table. Retrieved from [Link]

-

(2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? ResearchGate. Retrieved from [Link]

- (n.d.). C-13 NMR Spectrum.

-

Sunway Institutional Repository. (2021, November 24). Crystal structure of (4-methylbenzyl)(triphenyl)phosphonium chloride dihydrate, C26H28ClO2P. Retrieved from [Link]

- (n.d.). Benzyltriphenylphosphine Chloride for the Synthesis of 1,2-Diphenylethylene. Retrieved from a general search on synthesis protocols.

- (n.d.). Supporting Information for:. The Royal Society of Chemistry.

- (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.

- Google Patents. (n.d.). A kind of preparation method of benzyl triphenyl phosphonium chloride phosphine.

-

Boldt, A. M. (n.d.). Supporting Information: Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). AN IMPROVED PREPARATION METHOD OF BENZYL AND THENYL TRIPHENYLPHOSPHONIUM SALTS. Retrieved from [Link]

- (n.d.). Table of Characteristic IR Absorptions.

-

Arkivoc. (n.d.). One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols. Retrieved from [Link]

- (n.d.). IR Chart.

-

PubChem. (n.d.). Benzyltriphenylphosphonium chloride. Retrieved from [Link]

-

LookChem. (n.d.). Benzyltriphenylphosphonium chloride. Retrieved from [Link]

- (n.d.). 13C NMR. Retrieved from a general search on 13C NMR spectroscopy.

-

ResearchGate. (n.d.). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. Retrieved from [Link]

- (n.d.). 13C-NMR. Retrieved from a general search on 13C NMR spectroscopy.

Sources

(2-Methylbenzyl)triphenylphosphonium chloride chemical structure

An In-Depth Technical Guide to (2-Methylbenzyl)triphenylphosphonium chloride: Synthesis, Characterization, and Application in Modern Organic Synthesis

Introduction

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a fundamental and pivotal transformation. Among the arsenal of methods available, the Wittig reaction stands out for its reliability and stereochemical control.[1][2] This reaction, which garnered Georg Wittig the Nobel Prize in Chemistry in 1979, utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.[1] The heart of this transformation is the phosphonium salt, the precursor to the reactive ylide.

This guide provides a comprehensive technical overview of (2-Methylbenzyl)triphenylphosphonium chloride (CAS No: 63368-36-5), a key reagent for the synthesis of ortho-substituted stilbenes and other related olefinic structures.[3][4] From the perspective of a Senior Application Scientist, this document will delve into the causality behind its synthesis, the nuances of its characterization, and the mechanistic intricacies of its application in the Wittig reaction. We will explore not just the "how" but the "why" behind the protocols, offering insights grounded in established chemical principles to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Part 1: Molecular Structure and Physicochemical Properties

(2-Methylbenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt. The structure features a positively charged phosphorus atom bonded to three phenyl groups and one 2-methylbenzyl group. This cationic structure is balanced by a chloride anion. The steric bulk and electronic nature of the substituents on the phosphorus atom and the benzyl group are crucial determinants of its reactivity.

Chemical Structure:

Key Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 63368-36-5 | [3][4][5] |

| Molecular Formula | C₂₆H₂₄ClP | [3] |

| Molecular Weight | 402.90 g/mol | [3][4] |

| Appearance | White solid powder | [5] |

| Key Hazard | Skin, eye, and respiratory irritant | [5][6] |

| Special Property | Hygroscopic | [5] |

Part 2: Synthesis of (2-Methylbenzyl)triphenylphosphonium chloride

The most direct and common synthesis of benzyl-type phosphonium salts is through the quaternization of triphenylphosphine via an S_N2 reaction.[1] This method is efficient due to the high nucleophilicity of triphenylphosphine and the reactivity of benzylic halides.

Causality of Experimental Choices:

-

Reagents: 2-Methylbenzyl chloride is the electrophile. Its benzylic carbon is activated towards nucleophilic attack. Triphenylphosphine serves as the nucleophile. Its phosphorus atom has a lone pair of electrons readily available for bond formation.

-

Solvent: A non-polar aprotic solvent like toluene is often chosen.[7][8] It effectively dissolves the reactants while allowing the more polar phosphonium salt product to precipitate upon formation, driving the reaction to completion according to Le Châtelier's principle.

-

Temperature: Refluxing the reaction mixture provides the necessary activation energy for the S_N2 reaction to proceed at a practical rate.[7]

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of (2-Methylbenzyl)triphenylphosphonium chloride.[7]

-

Reaction Setup: To a 250-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 eq.) and toluene (approx. 0.3 M concentration relative to the limiting reagent).

-

Addition of Reagent: Add 2-methylbenzyl chloride (1.1 eq.) to the stirring solution.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. The phosphonium salt will begin to precipitate as a white solid. Continue refluxing overnight to ensure complete reaction.

-

Isolation: Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration through a fritted glass funnel.

-

Washing: Wash the collected solid sequentially with fresh toluene and petroleum ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified (2-Methylbenzyl)triphenylphosphonium chloride under vacuum for several hours to remove residual solvents. The product should be stored in a desiccator due to its hygroscopic nature.[5]

Synthesis Workflow Diagram

Sources

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of (2-Methylbenzyl)triphenylphosphonium chloride

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for (2-Methylbenzyl)triphenylphosphonium chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting ¹H, ¹³C, and ³¹P NMR spectra for this important reagent. We will explore the structural nuances revealed by NMR, offer a detailed experimental protocol, and provide insights grounded in established spectroscopic principles.

Introduction

(2-Methylbenzyl)triphenylphosphonium chloride (CAS 63368-36-5) is a quaternary phosphonium salt widely employed in organic synthesis, most notably as a precursor to the corresponding ylide for the Wittig reaction.[1][2][3] The precise structural elucidation of this compound is paramount for ensuring reaction success and purity of the resulting products. NMR spectroscopy stands as the most powerful technique for the unambiguous characterization of such organophosphorus compounds in solution. This guide will serve as a detailed reference for the NMR analysis of this specific phosphonium salt.

Principles of NMR Spectroscopy for (2-Methylbenzyl)triphenylphosphonium chloride

NMR spectroscopy exploits the magnetic properties of atomic nuclei. For (2-Methylbenzyl)triphenylphosphonium chloride, three key nuclei provide invaluable structural information: ¹H, ¹³C, and ³¹P.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. The presence of the electron-withdrawing phosphonium group significantly deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).

-

¹³C NMR: Offers a detailed map of the carbon skeleton. Similar to ¹H NMR, the chemical shifts of carbon atoms are sensitive to their electronic environment. The carbon directly bonded to the phosphorus atom will exhibit a characteristic coupling (J-coupling) with the ³¹P nucleus, providing a definitive diagnostic signal.[4]

-

³¹P NMR: As phosphorus is a heteroatom, ³¹P NMR is a crucial tool for the direct observation of the phosphorus environment.[5] For phosphonium salts, a single sharp peak is typically observed in a characteristic downfield region, confirming the +4 oxidation state of the phosphorus atom.[6]

Predicted NMR Data

While a publicly available, complete experimental NMR dataset for (2-Methylbenzyl)triphenylphosphonium chloride is not readily found, we can predict the spectral data with high confidence based on the known spectra of the closely related benzyltriphenylphosphonium chloride[7][8][9][10][11] and the established effects of an ortho-methyl substituent on a benzene ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.8-7.6 | m | 15H | P(C₆H ₅)₃ | Complex multiplet for the three phenyl rings on phosphorus. |

| ~7.2-7.0 | m | 4H | C₆H ₄ | Aromatic protons of the 2-methylbenzyl group. |

| ~5.5 | d | 2H | P-CH ₂-Ar | Doublet due to coupling with ³¹P. Expected ²J(P,H) ≈ 14-16 Hz. |

| ~2.4 | s | 3H | Ar-CH ₃ | Singlet for the methyl group protons. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~135 | C -P (Phenyl) | Quaternary carbon of the phenyl rings directly attached to phosphorus. |

| ~134 | C H (Phenyl) | Aromatic CH carbons of the phenyl rings. |

| ~130 | C H (Phenyl) | Aromatic CH carbons of the phenyl rings. |

| ~128 | C H (Phenyl) | Aromatic CH carbons of the phenyl rings. |

| ~137 | C -CH₃ (Benzyl) | Quaternary carbon of the benzyl ring bearing the methyl group. |

| ~130-125 | C H (Benzyl) | Aromatic CH carbons of the benzyl ring. |

| ~118 | C -P (Phenyl, ipso) | Ipso-carbon of the phenyl rings, coupled to phosphorus. |

| ~129 | C -CH₂ (Benzyl) | Quaternary carbon of the benzyl ring attached to the methylene group. |

| ~30 | P-C H₂-Ar | Methylene carbon, shows a doublet due to coupling with ³¹P. Expected ¹J(P,C) ≈ 50-60 Hz. |

| ~19 | Ar-C H₃ | Methyl carbon. |

Predicted ³¹P NMR Data (202 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~24-26 | s | P Ph₃ | A single sharp peak is expected in the typical range for tetra-alkyl/aryl phosphonium salts.[8] |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring high-quality NMR spectra of (2-Methylbenzyl)triphenylphosphonium chloride.

1. Sample Preparation: a. Weigh approximately 10-20 mg of (2-Methylbenzyl)triphenylphosphonium chloride directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform is a suitable solvent as it readily dissolves the phosphonium salt and has well-separated solvent signals.[12] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR). d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup and Data Acquisition: a. Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region of the ¹H NMR spectrum. b. ¹H NMR: i. Acquire a standard one-dimensional proton spectrum. ii. Typical spectral width: -2 to 12 ppm. iii. Number of scans: 16-32, depending on the sample concentration. iv. Relaxation delay (d1): 1-2 seconds. c. ¹³C NMR: i. Acquire a proton-decoupled ¹³C spectrum. ii. Typical spectral width: -10 to 220 ppm. iii. Number of scans: 1024 or more, as ¹³C has a low natural abundance. iv. Relaxation delay (d1): 2-5 seconds. d. ³¹P NMR: i. Acquire a proton-decoupled ³¹P spectrum. ii. Typical spectral width: -50 to 50 ppm. iii. Number of scans: 64-128. iv. Relaxation delay (d1): 2-5 seconds. v. Use an external standard of 85% H₃PO₄ for referencing (δ = 0.00 ppm).

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the internal standard (TMS) or the solvent residual peak. d. Integrate the signals in the ¹H NMR spectrum. e. Perform peak picking to identify the chemical shifts of all signals.

Data Interpretation and Structural Confirmation

The predicted NMR data provides a clear fingerprint for the structure of (2-Methylbenzyl)triphenylphosphonium chloride.

-

The ¹H NMR spectrum is characterized by the downfield signals of the aromatic protons and the diagnostic doublet for the methylene protons adjacent to the phosphorus atom. The integration of these signals should correspond to the number of protons in each environment.

-

The ¹³C NMR spectrum will show all 26 unique carbon atoms (or fewer if there is symmetry-induced equivalence). The key signal is the doublet for the P-CH₂ carbon, which directly confirms the connectivity between the benzyl group and the phosphonium center.

-

The ³¹P NMR spectrum serves as a straightforward confirmation of the phosphonium salt, with a single peak in the expected region. Its simplicity is a powerful indicator of the purity of the sample with respect to other phosphorus-containing species.

Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of (2-Methylbenzyl)triphenylphosphonium chloride and highlights the key NMR correlations.

Caption: Key NMR J-couplings in (2-Methylbenzyl)triphenylphosphonium chloride.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of (2-Methylbenzyl)triphenylphosphonium chloride. By combining ¹H, ¹³C, and ³¹P NMR data, a complete and unambiguous picture of the molecule's structure can be obtained. This guide provides a foundational understanding and a practical framework for researchers working with this and related phosphonium salts, ensuring data integrity and facilitating successful synthetic outcomes.

References

-

Spectral study of phosphonium salts synthesized from Michael acceptors. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(4). Available at: [Link]

-

Gray, G. A., & Cremer, S. E. (1972). Carbon-13 nuclear magnetic resonance of organophosphorus compounds. III. Phosphorus heterocycles. The Journal of Organic Chemistry, 37(22), 3458-3470. Available at: [Link]

-

Alunni, S., & Peruzzini, M. (1983). An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function. Canadian Journal of Chemistry, 61(10), 2537-2542. Available at: [Link]

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2014). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. The Journal of Organic Chemistry, 79(10), 4784-4789. Available at: [Link]

-

Lakhdar, M., et al. (2015). 1H NMR spectrum of phosphonium salt 3. ResearchGate. Available at: [Link]

-

Supporting Information for: C-H Activation of Adamantane by Gold(III). The Royal Society of Chemistry. Available at: [Link]

-

Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Carbon-13 NMR of some organophosphorus compounds. 2—chemical shifts and P C coupling constants of diaryl-, dialkoxy- and diaryloxy-phosphine amines with general formula Y2PNRR'. ResearchGate. Available at: [Link]'

-

Seno, M., Tsuchiya, S., Kise, H., & Asahara, T. (1975). Studies on Bond Character in Phosphorus Ylides by Combustion Heat and X-Ray Photoelectron Spectroscopy. Bulletin of the Chemical Society of Japan, 48(7), 2001-2005. Available at: [Link]

-

31 Phosphorus NMR. University of Ottawa. Available at: [Link]

-

(p-methylbenzyl)triphenylphosphonium chloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Available at: [Link]

-

31P NMR chemical shifts for various types of organophosphorus esters. ResearchGate. Available at: [Link]

-

13 Carbon NMR. University of Ottawa. Available at: [Link]

-

13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Delhi. Available at: [Link]

-

P-31 NMR Data for Protonated Triaryl Phosphines. ResearchGate. Available at: [Link]

-

NMR Spectra Database. University of Wisconsin-Madison. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

CHEM 344 Shift Parameters. University of Wisconsin-Madison. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. Available at: [Link]

-

Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. MDPI. Available at: [Link]

-

Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

NMR Chart. University of California, Los Angeles. Available at: [Link]

-

(p-METHYLBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE - Optional[31P NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

2-(Trimethylsilyl)ethoxymethyl-triphenylphosphonium chloride - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. pubs.acs.org. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (2-Methylbenzyl)Triphenylphosphonium Chloride | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. academic.oup.com [academic.oup.com]

- 7. Benzyltriphenylphosphonium chloride(1100-88-5) 13C NMR spectrum [chemicalbook.com]

- 8. P-31 NMR Spectrum [acadiau.ca]

- 9. Benzyltriphenylphosphonium chloride(1100-88-5) 1H NMR spectrum [chemicalbook.com]

- 10. H-1 NMR Spectrum [acadiau.ca]

- 11. NMR Spectra Database [acadiau.ca]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Mechanism of Action of (2-Methylbenzyl)triphenylphosphonium chloride

This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and practical applications of (2-Methylbenzyl)triphenylphosphonium chloride. It is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry. This document delves into the nuanced reactivity of this versatile Wittig reagent, with a particular focus on the steric and electronic influences of the ortho-methyl group on the stereochemical outcome of olefination reactions.

Introduction: The Strategic Importance of Substituted Phosphonium Salts

In the landscape of modern organic synthesis, the Wittig reaction stands as a cornerstone for the construction of carbon-carbon double bonds from carbonyl compounds.[1][2] The heart of this transformation lies in the phosphonium ylide, a nucleophilic species that reacts with aldehydes and ketones to afford alkenes and triphenylphosphine oxide.[3] The choice of the phosphonium salt precursor is paramount, as its structure dictates the reactivity and stereoselectivity of the ensuing olefination.[1] (2-Methylbenzyl)triphenylphosphonium chloride, a member of the benzyltriphenylphosphonium salt family, offers unique stereochemical control due to the presence of a methyl group at the ortho position of the benzyl moiety. This guide will elucidate the mechanistic intricacies of this reagent, providing both theoretical understanding and practical guidance for its application.

Synthesis and Characterization of (2-Methylbenzyl)triphenylphosphonium chloride

The synthesis of (2-Methylbenzyl)triphenylphosphonium chloride is typically achieved through a straightforward nucleophilic substitution reaction (SN2) between triphenylphosphine and 2-methylbenzyl chloride or bromide.[2]

Typical Synthetic Protocol:

-

Reaction Setup: A solution of triphenylphosphine in a suitable anhydrous solvent (e.g., toluene, acetonitrile, or diethyl ether) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: 2-Methylbenzyl chloride (or bromide) is added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete quaternization of the phosphine.

-

Isolation: Upon cooling, the phosphonium salt often precipitates out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Purification: The crude product is collected by vacuum filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

The resulting (2-Methylbenzyl)triphenylphosphonium chloride is typically a white to off-white crystalline solid.[4]

Characterization:

The structure and purity of the synthesized phosphonium salt are confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Shows characteristic signals for the aromatic protons of the triphenylphosphonium group and the 2-methylbenzyl group, as well as a singlet for the methyl protons and a doublet for the benzylic methylene protons coupled to the phosphorus atom.

-

¹³C NMR: Displays distinct signals for all carbon atoms in the molecule.

-

³¹P NMR: Exhibits a single peak characteristic of a phosphonium salt.

-

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the P-C bond.

-

Mass Spectrometry (MS): The cationic portion of the molecule, (2-methylbenzyl)triphenylphosphonium, can be detected.

The Core Mechanism of Action: The Wittig Reaction

The primary utility of (2-Methylbenzyl)triphenylphosphonium chloride is as a precursor to a phosphonium ylide for use in the Wittig reaction.[1][5] The overall transformation can be dissected into two key stages: ylide formation and the reaction of the ylide with a carbonyl compound.

Ylide Formation: The Crucial Deprotonation Step

The first step in the Wittig reaction is the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus, forming a phosphonium ylide (also known as a phosphorane).[2] This is an acid-base reaction where the α-protons of the phosphonium salt are rendered acidic by the electron-withdrawing effect of the positively charged phosphorus atom.

Caption: Formation of the phosphonium ylide from (2-Methylbenzyl)triphenylphosphonium chloride.

The choice of base is critical and depends on the acidity of the α-protons. For non-stabilized ylides, such as the one derived from (2-Methylbenzyl)triphenylphosphonium chloride, a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether is typically required.[2] In some cases, particularly in two-phase systems, concentrated sodium hydroxide can also be effective.[6]

The resulting ylide is a resonance-stabilized species, with the negative charge delocalized between the carbon and the phosphorus atom. This can be represented by two resonance structures: the ylide form (with a carbanion adjacent to a phosphonium cation) and the ylene form (with a phosphorus-carbon double bond).

Reaction with Carbonyls: The Path to Alkenes

Once formed, the nucleophilic ylide readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The modern understanding of the Wittig reaction mechanism, particularly in the absence of lithium salts, favors a concerted [2+2] cycloaddition pathway.[7]

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. benchchem.com [benchchem.com]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (2-Methylbenzyl)triphenylphosphonium chloride for Researchers and Drug Development Professionals

Introduction

(2-Methylbenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt that serves as a vital reagent in organic synthesis, most notably as a precursor to a Wittig reagent for the olefination of aldehydes and ketones. The efficacy of this and many other chemical transformations is profoundly influenced by the solubility of the reagents in the chosen solvent system. This guide provides a comprehensive overview of the solubility characteristics of (2-Methylbenzyl)triphenylphosphonium chloride, offering both theoretical understanding and practical, field-proven methodologies for its application. We will delve into the physicochemical properties of this salt, explore its qualitative solubility in a range of common laboratory solvents, and present a detailed protocol for the quantitative determination of its thermodynamic solubility. Furthermore, this guide will contextualize this data within the practical framework of the Wittig reaction and address the critical safety considerations for handling such compounds.

Physicochemical Properties of (2-Methylbenzyl)triphenylphosphonium chloride

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective use. Below is a summary of the key properties of (2-Methylbenzyl)triphenylphosphonium chloride.

| Property | Value | Source |

| CAS Number | 63368-36-5 | [1][2][3] |

| Molecular Formula | C₂₆H₂₄ClP | [1][2] |

| Molecular Weight | 402.90 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | |

| Melting Point | Data not consistently available; related phosphonium salts often have high melting points or decompose at elevated temperatures. | |

| Hygroscopicity | Hygroscopic |

The Solubility Profile of (2-Methylbenzyl)triphenylphosphonium chloride

The solubility of a salt is a complex interplay between the lattice energy of the solid and the solvation energy of the ions in the solvent. For (2-Methylbenzyl)triphenylphosphonium chloride, the large, bulky organic cation and the chloride anion dictate its solubility behavior.

Factors Influencing Solubility

The dissolution of a phosphonium salt is governed by several factors. The polarity of the solvent is paramount; polar solvents are better able to solvate the phosphonium cation and the chloride anion, overcoming the crystal lattice energy. The large, nonpolar surface area of the triphenylphosphine and 2-methylbenzyl groups, however, also allows for some solubility in less polar organic solvents. Temperature also plays a role, with solubility generally increasing with temperature, although this is not always the case.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of the Sample:

-

To a series of glass vials, add a known volume of the desired solvent (e.g., 5.0 mL).

-

Add an excess of (2-Methylbenzyl)triphenylphosphonium chloride to each vial to ensure a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. [4]It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrium is reached, remove the vials from the shaker.

-

Allow the excess solid to sediment.

-

To separate the saturated supernatant from the undissolved solid, either centrifuge the vials or filter the solution through a syringe filter (e.g., 0.22 µm PTFE). This step must be performed carefully to avoid transferring any solid particles.

-

-

Analysis of the Saturated Solution:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method to be used.

-

Quantify the concentration of (2-Methylbenzyl)triphenylphosphonium chloride in the diluted sample. Suitable analytical methods include:

-

UV-Visible Spectroscopy: Prepare a calibration curve of absorbance versus known concentrations of the compound in the same solvent. The aromatic rings of the phosphonium salt will exhibit a characteristic UV absorbance.

-

High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) and create a calibration curve of peak area versus known concentrations. [5]

-

-

-

Calculation of Solubility:

-

Using the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Application in the Wittig Reaction: The Role of Solubility

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. The solubility of the phosphonium salt is critical for the initial step: the formation of the phosphorus ylide.

Protocol for a Typical Wittig Reaction

-

Ylide Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (2-Methylbenzyl)triphenylphosphonium chloride in an anhydrous aprotic solvent such as THF or DCM. [6][7] * Cool the suspension in an ice bath.

-

A strong base (e.g., n-butyllithium, sodium hydride, or a concentrated aqueous solution of NaOH in a phase-transfer system) is added dropwise to the stirred suspension. The phosphonium salt must be sufficiently soluble for the deprotonation to occur efficiently at the benzylic position, forming the brightly colored ylide.

-

-

Reaction with the Carbonyl Compound:

-

A solution of the aldehyde or ketone in the same anhydrous solvent is then added slowly to the ylide solution.

-

The reaction mixture is typically allowed to warm to room temperature and stirred until the starting materials are consumed (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction is quenched, and the product is extracted into an organic solvent.

-

A significant challenge in the work-up is the removal of the triphenylphosphine oxide byproduct, which often has similar solubility properties to the desired alkene product.

-

Safety and Handling

(2-Methylbenzyl)triphenylphosphonium chloride, like other Wittig reagents and their precursors, requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling the solid or its solutions.

-

Handling: Handle in a well-ventilated fume hood. Avoid generating dust. The compound is hygroscopic and should be stored in a tightly sealed container in a dry place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Unused pyrophoric reagents, such as those sometimes used for ylide formation, require specific quenching and disposal procedures. [8][9]

Conclusion

(2-Methylbenzyl)triphenylphosphonium chloride is a valuable synthetic tool whose utility is intrinsically linked to its solubility characteristics. While it exhibits good solubility in a range of polar aprotic solvents commonly employed in organic synthesis, a quantitative understanding of its solubility often requires experimental determination. The shake-flask method provides a reliable means to obtain this data, enabling researchers to optimize reaction conditions, improve yields, and ensure reproducibility. By integrating a sound understanding of its physicochemical properties with robust experimental protocols and safety practices, scientists can effectively harness the synthetic potential of this important reagent.

References

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 63368-36-5|(2-Methylbenzyl)triphenylphosphonium chloride|BLD Pharm [bldpharm.com]

- 4. quora.com [quora.com]

- 5. Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts - Nottingham ePrints [eprints.nottingham.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. ehs.uci.edu [ehs.uci.edu]

- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]

(2-Methylbenzyl)triphenylphosphonium chloride molecular weight

An In-Depth Technical Guide to (2-Methylbenzyl)triphenylphosphonium Chloride: Properties, Synthesis, and Applications

Abstract

(2-Methylbenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt that serves as a pivotal reagent in modern organic synthesis. Its primary application lies in its role as a precursor to a phosphorus ylide for the Wittig reaction, a reliable and versatile method for synthesizing alkenes from aldehydes and ketones. This guide provides a comprehensive overview of the compound's physicochemical properties, synthesis protocols, mechanistic insights into its reactivity, and its applications, particularly within the realm of pharmaceutical research and drug development. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific principles that govern its use, ensuring both technical accuracy and practical utility for researchers and developers.

Physicochemical Profile and Structure

(2-Methylbenzyl)triphenylphosphonium chloride is a white, solid organic salt. Its molecular structure features a positively charged phosphorus atom bonded to three phenyl groups and one 2-methylbenzyl group, with a chloride anion providing charge neutrality. This specific structure, particularly the substituted benzyl group, allows for the synthesis of specifically tailored stilbene derivatives and other complex alkenes.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 402.90 g/mol | [1][2][3] |

| Chemical Formula | C₂₆H₂₄ClP | [2][3][4] |

| CAS Number | 63368-36-5 | [1][2][4] |

| Appearance | White Powder Solid | |

| Storage Conditions | Inert atmosphere, room temperature | [2] |

| Key Hazard | Causes skin and serious eye irritation | |

Caption: Structure of (2-Methylbenzyl)triphenylphosphonium Chloride.

Synthesis of the Phosphonium Salt

The preparation of phosphonium salts is typically achieved through the quaternization of triphenylphosphine with an appropriate alkyl halide.[5] This Sɴ2 reaction is generally efficient and forms the basis for producing most Wittig reagents. An alternative and improved method for benzyl-type alcohols involves reaction with triphenylphosphine hydrobromide, which can be advantageous when the corresponding halide is unstable.[6]

Caption: General workflow for synthesizing the phosphonium salt.

Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for preparing benzyltriphenylphosphonium salts.[7]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine triphenylphosphine (1.0 eq) and 2-methylbenzyl chloride (1.05 eq) in a suitable solvent such as chloroform or toluene (approx. 40 mL).

-

Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the Sɴ2 reaction can be monitored by TLC. Causality Note: Refluxing provides the necessary activation energy for the nucleophilic attack of the phosphorus on the benzylic carbon, while the choice of a non-protic solvent prevents interference with the reactants.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The phosphonium salt, being ionic, will typically precipitate from the non-polar solvent. If precipitation is slow, cooling in an ice bath may be required.

-

Purification: Collect the crude product by vacuum filtration. Wash the crystals with a small amount of a non-polar solvent like diethyl ether or xylene to remove any unreacted starting materials.[7]

-

Drying and Characterization: Dry the purified white solid under vacuum. The final product's identity and purity should be confirmed using NMR spectroscopy (¹H, ¹³C, ³¹P) and melting point analysis.

The Wittig Reaction: A Core Application

The Wittig reaction is a Nobel Prize-winning transformation that converts an aldehyde or ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[5] (2-Methylbenzyl)triphenylphosphonium chloride is the stable precursor salt that is converted in situ to the reactive ylide.

Mechanism of Action

The reaction proceeds through a well-studied pathway, the driving force of which is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[8][9]

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., NaOH, NaH, n-BuLi) to form the phosphorus ylide, a species with adjacent positive and negative charges.[5][9]

-

Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[9][10]

-

Decomposition: The oxaphosphetane intermediate is unstable and rapidly collapses. The ring breaks apart in a retro-[2+2] cycloaddition, yielding the desired alkene and triphenylphosphine oxide.[10]

Caption: The three key stages of the Wittig reaction mechanism.

Applications in Research and Drug Development

The versatility of the Wittig reaction makes (2-Methylbenzyl)triphenylphosphonium chloride a valuable tool for researchers, especially in fields requiring complex organic synthesis.

-

Pharmaceutical Synthesis: The reliable formation of C=C bonds with defined stereochemistry is critical for constructing molecular scaffolds for novel therapeutic agents. The Wittig reaction provides a powerful method for achieving this, enabling the synthesis of precursors for new drugs.[11]

-

Mitochondrial Targeting: The triphenylphosphonium (TPP) cation itself is a well-established "mitochondriotropic" moiety.[12] Due to its lipophilic nature and delocalized positive charge, the TPP group can cross the mitochondrial membrane and accumulate within the mitochondria. This property is exploited in drug development to deliver therapeutic agents specifically to the mitochondria, a key target in cancer therapy and other diseases.[12][13] Therefore, while the primary use of the title compound is as a Wittig reagent, the inherent TPP structure is of significant interest to drug delivery specialists.

-

Materials Science: This reagent can be used to synthesize stilbene derivatives and other conjugated molecules that are investigated for their optical and electronic properties, finding use in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Safety, Handling, and Storage

Proper handling of (2-Methylbenzyl)triphenylphosphonium chloride is essential for laboratory safety. The compound is classified as an irritant and requires careful management.

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation | Source(s) |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles (EN 166), and a lab coat. | [14] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands and face thoroughly after handling. | [15] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. | |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | [14] |